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molecular formula C9H10N2O5 B8436238 2-(6-Methoxy-5-methyl-3-nitropyridin-2-yl)acetic acid

2-(6-Methoxy-5-methyl-3-nitropyridin-2-yl)acetic acid

Cat. No. B8436238
M. Wt: 226.19 g/mol
InChI Key: VQEAMKXBBGYGRW-UHFFFAOYSA-N
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Patent
US08372847B2

Procedure details

A solution of tert-butyl 2-(6-methoxy-5-methyl-3-nitropyridin-2-yl)acetate (83.0 g, 294 mmol) in TFA (200 mL) was heated in a hot water bath for 1 h. The solution was concentrated in vacuo to give a brown oil. The oil was diluted with hexane and stirred. The resulting solid was collected by filtration and air dried to give 2-(6-methoxy-5-methyl-3-nitropyridin-2-yl)acetic acid (62.8 g, 94% yield) as a tan solid: 1H NMR (400 MHz, CDCl3) δ 8.70 (s br, 1H), 8.20 (s, 1H), 4.25 (s, 2H), 4.03 (s, 3H), 2.24 (s, 3H); 13C NMR (100 MHz, CDCl3) δ 175.59, 163.80, 146.52, 139.16, 135.30, 121.53, 54.86, 42.88, 15.32. An analytical sample was recrystallized from hexane: mp 135-137° C. Anal. calcd. for C9H10N2O5: C, 47.79; H, 4.46; N, 12.39. Found: C, 47.65; H, 4.14; N, 12.30.
Name
tert-butyl 2-(6-methoxy-5-methyl-3-nitropyridin-2-yl)acetate
Quantity
83 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[N:8]=[C:7]([CH2:9][C:10]([O:12]C(C)(C)C)=[O:11])[C:6]([N+:17]([O-:19])=[O:18])=[CH:5][C:4]=1[CH3:20]>C(O)(C(F)(F)F)=O.CCCCCC>[CH3:1][O:2][C:3]1[N:8]=[C:7]([CH2:9][C:10]([OH:12])=[O:11])[C:6]([N+:17]([O-:19])=[O:18])=[CH:5][C:4]=1[CH3:20]

Inputs

Step One
Name
tert-butyl 2-(6-methoxy-5-methyl-3-nitropyridin-2-yl)acetate
Quantity
83 g
Type
reactant
Smiles
COC1=C(C=C(C(=N1)CC(=O)OC(C)(C)C)[N+](=O)[O-])C
Name
Quantity
200 mL
Type
solvent
Smiles
C(=O)(C(F)(F)F)O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC

Conditions

Stirring
Type
CUSTOM
Details
stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The solution was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to give a brown oil
FILTRATION
Type
FILTRATION
Details
The resulting solid was collected by filtration and air
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
COC1=C(C=C(C(=N1)CC(=O)O)[N+](=O)[O-])C
Measurements
Type Value Analysis
AMOUNT: MASS 62.8 g
YIELD: PERCENTYIELD 94%
YIELD: CALCULATEDPERCENTYIELD 94.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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